RGD-4C Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

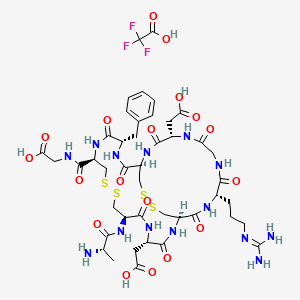

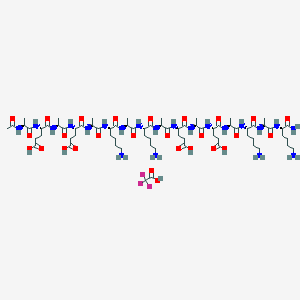

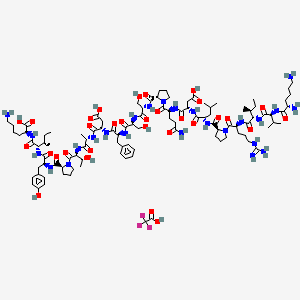

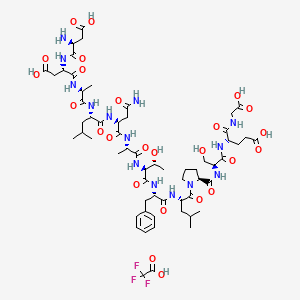

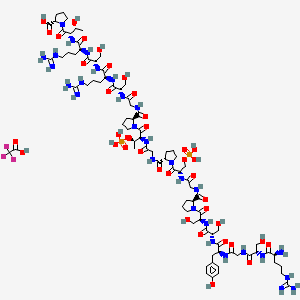

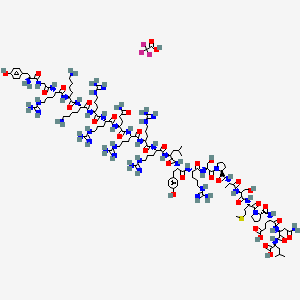

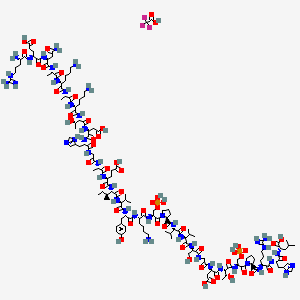

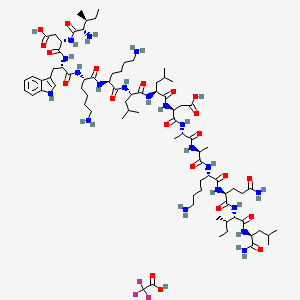

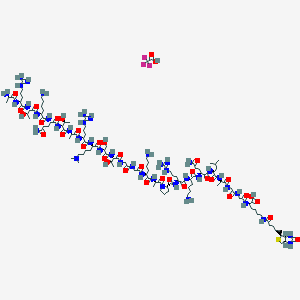

RGD-4C Trifluoroacetate is a synthetic peptide with the sequence H-Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly-OH. This peptide is known for its ability to bind integrins, particularly αvβ3 and αvβ5, which are overexpressed in various cancers and growing blood vessels .

Mechanism of Action

Target of Action

RGD-4C Trifluoroacetate, a double cyclic peptide, binds preferentially to integrins . The primary targets of RGD-4C are integrins, specifically αvβ3 and αvβ5 . These integrins are overexpressed in many cancers such as non-small cell lung cancer and melanoma .

Mode of Action

The mode of action of RGD-4C involves its interaction with integrins on the cell surface. The peptide promotes cell adhesion by interacting with integrin receptors on the cell surface . This interaction allows for the internalization of RGD-4C into targeted cells .

Biochemical Pathways

The biochemical pathways affected by RGD-4C involve cell adhesion and signaling proteins such as fibronectin, vitronectin, and fibrinogen . By binding to integrins, RGD-4C can specifically target cancer cells and the tumor vascular system, enhancing drug delivery efficiency and minimizing adverse effects on healthy tissues .

Pharmacokinetics

It’s known that the peptide can be internalized into targeted cells , suggesting it has good bioavailability

Result of Action

The result of RGD-4C’s action is the enhanced cytotoxic activity against various tumor cell lines . In a subcutaneous syngeneic model of bladder cancer, RGD-4C significantly reduced tumor growth in a dose-dependent manner . Furthermore, the systemic administration of RGD-4C in combination with other chemotherapeutic drugs increased the survival of mice bearing orthotopic bladder cancer .

Action Environment

The action environment of this compound is primarily within the tumor microenvironment, where the overexpression of integrins αvβ3 and αvβ5 occurs . The peptide’s action, efficacy, and stability could potentially be influenced by factors within this environment, such as the presence of other cell types, the extracellular matrix, and the tumor’s vascular system.

Biochemical Analysis

Biochemical Properties

RGD-4C Trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The fusion of RGD-4C with Saporin (SAP) enables selective delivery of this toxin to tumors, thereby enhancing its antitumor activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

RGD-4C Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified . The disulfide bridges between cysteine residues are formed through oxidation, ensuring the correct folding of the peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is typically purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable trifluoroacetate salt .

Chemical Reactions Analysis

Types of Reactions

RGD-4C Trifluoroacetate primarily undergoes oxidation and reduction reactions due to the presence of cysteine residues. The formation of disulfide bridges is a key oxidation reaction, while reduction can break these bridges .

Common Reagents and Conditions

Oxidation of cysteine residues to form disulfide bridges is commonly achieved using mild oxidizing agents such as iodine or air oxidation. Reduction of disulfide bridges can be performed using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .

Major Products Formed

The major products formed from these reactions are the oxidized and reduced forms of the peptide. The oxidized form contains disulfide bridges, while the reduced form has free thiol groups on the cysteine residues .

Scientific Research Applications

RGD-4C Trifluoroacetate has a wide range of applications in scientific research:

Cancer Therapy: The peptide is used to target integrins overexpressed in tumor cells, facilitating the delivery of therapeutic agents directly to the tumor site.

Imaging: RGD-4C can be conjugated with radioactive labels for imaging tumor tissues.

Drug Delivery: The peptide is used in the development of targeted drug delivery systems, enhancing the specificity and efficacy of treatments.

Tissue Engineering: RGD-4C is employed in the design of biomaterials that promote cell adhesion and proliferation.

Comparison with Similar Compounds

Similar Compounds

RGD Trifluoroacetate: A tripeptide that also binds integrins and is used for cell adhesion studies.

Cyclo(RGDfC) Trifluoroacetate: A cyclic pentapeptide with similar integrin-binding properties.

Uniqueness

RGD-4C Trifluoroacetate is unique due to its double cyclic structure, which enhances its stability and binding affinity compared to linear peptides . This structure allows for more effective targeting and internalization into cells, making it a valuable tool in cancer therapy and drug delivery .

Properties

IUPAC Name |

2-[(1R,4S,7R,12R,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-4-(carboxymethyl)-12-(carboxymethylcarbamoyl)-27-[3-(diaminomethylideneamino)propyl]-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontan-21-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60N14O16S4.C2HF3O2/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28;3-2(4,5)1(6)7/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46);(H,6,7)/t19-,21-,22-,23-,24-,25-,26-,27-,28-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLVAVHKXVRFPP-AVWCAVILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)C(NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61F3N14O18S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295356.png)

![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295397.png)

![(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295399.png)